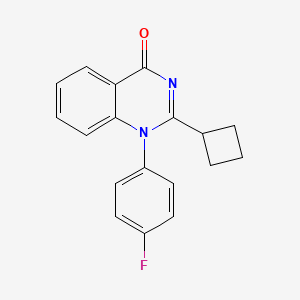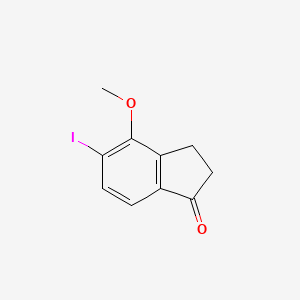
4-Chloro-6-iodocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-iodocinnoline is a heterocyclic aromatic compound that contains both chlorine and iodine substituents on a cinnoline ring. Cinnoline is a nitrogen-containing bicyclic compound, which is part of the larger class of diazines. The presence of both chlorine and iodine atoms makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodocinnoline typically involves the halogenation of cinnoline derivatives. One common method includes the use of iodine and chlorine sources in the presence of a catalyst. For example, the reaction of 4-chlorocinnoline with iodine monochloride (ICl) can yield this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-iodocinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield 4-methoxy-6-iodocinnoline, while coupling reactions can produce various aryl-substituted cinnoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-iodocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-iodocinnoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include inhibition or activation of specific biological processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-6-iodoquinoline
- 4-Chloro-6-iodopyridazine
- 4-Chloro-6-iodophthalazine
Comparison: 4-Chloro-6-iodocinnoline is unique due to its specific substitution pattern on the cinnoline ring Compared to similar compounds like 4-Chloro-6-iodoquinoline, it may exhibit different reactivity and biological activity due to the differences in ring structure and electronic properties
Eigenschaften
Molekularformel |
C8H4ClIN2 |
|---|---|
Molekulargewicht |
290.49 g/mol |
IUPAC-Name |
4-chloro-6-iodocinnoline |
InChI |
InChI=1S/C8H4ClIN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H |
InChI-Schlüssel |
BJLHPOWATJQHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)C(=CN=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11840287.png)
![9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11840291.png)




![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)






